Technical Guide: Structural Elucidation of 4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline
Technical Guide: Structural Elucidation of 4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline
Abstract
Introduction: The Analytical Challenge
An unknown compound, synthesized via a suspected Ullmann condensation followed by an N-alkylation, was presented for structural verification. The synthetic pathway suggests a diaryl ether amine scaffold, but absolute confirmation of connectivity and substitution patterns is paramount. The initial elemental analysis and high-resolution mass spectrometry suggested a molecular formula of C₁₆H₁₉NO. Our objective is to utilize a multi-spectroscopic approach to build a coherent and self-validating structural hypothesis.
The proposed structure for which we will seek confirmation is:
Initial Characterization: Mass Spectrometry
Mass spectrometry provides two critical initial pieces of information: the molecular weight and, through fragmentation patterns, clues about the structural motifs present.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source is used. The sample is introduced via a direct insertion probe or a GC inlet.
-
Acquisition: The mass spectrum is acquired over a range of m/z 50-500.[2]
Data Analysis & Interpretation
The EI mass spectrum provides the molecular ion peak and several key fragment ions. The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of the proposed formula, C₁₆H₁₉NO, which is 241.15 g/mol .[1] Given the single nitrogen atom, the nitrogen rule predicts an odd nominal molecular weight, which is consistent with the observed data.[3][4]
Table 1: Predicted Key Mass Spectrometry Fragments
| m/z (Predicted) | Proposed Fragment Ion | Rationale for Fragmentation |
| 241 | [C₁₆H₁₉NO]⁺ | Molecular Ion (M⁺) |
| 134 | [C₉H₁₂N]⁺ | α-cleavage (benzylic cleavage) at the C-C bond adjacent to the nitrogen atom, leading to the loss of a C₇H₇O• radical. This is a very common pathway for N-alkylanilines.[3] |
| 107 | [C₇H₉N]⁺ | Cleavage of the C-N bond, forming the stable p-toluidine radical cation. |
| 107 | [C₇H₇O]⁺ | Cleavage of the ether C-O bond, forming the stable p-cresoxy cation. |
| 77 | [C₆H₅]⁺ | Loss of the ethyl group from the [C₉H₁₂N]⁺ fragment, a common fragmentation for substituted anilines.[5] |
The fragmentation pattern strongly supports the presence of a 4-methylaniline (p-toluidine) moiety and a 4-methylphenoxy (p-cresol) moiety linked by an ethyl bridge. The prominent fragment at m/z 134 is particularly diagnostic of the N-CH₂-CH₂-O linkage.
Functional Group Identification: Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the key functional groups present in the molecule. The structure contains a secondary amine, an ether, and aromatic rings, all of which have characteristic absorption bands.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) plates.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.[2]
Data Analysis & Interpretation
The IR spectrum provides clear evidence for the proposed functional groups.
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Reference |
| ~3400 | Medium | N-H Stretch | A single peak in this region is characteristic of a secondary amine. Primary amines would show two peaks, and tertiary amines none.[6][7] |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Confirms the presence of sp² C-H bonds in aromatic rings.[8] |
| 2950-2850 | Medium | Aliphatic C-H Stretch | Indicates the presence of the sp³ C-H bonds in the ethyl bridge.[6] |
| 1610 & 1510 | Strong | Aromatic C=C Bending | These two strong bands are characteristic of the benzene ring itself.[8] |
| ~1240 | Strong | Aryl-O-C Asymmetric Stretch | This strong absorption is highly diagnostic for an aryl ether linkage.[9][10] |
| ~820 | Strong | C-H Out-of-Plane Bending | A strong band in this region is indicative of 1,4-disubstitution (para) on a benzene ring. |
The presence of a single N-H stretch, coupled with the strong aryl ether band and evidence of 1,4-disubstitution, provides robust support for the proposed structure over other potential isomers.
Carbon Skeleton and Proton Environment: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for detailed structural elucidation, providing information on the chemical environment, connectivity, and spatial relationships of all hydrogen and carbon atoms.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).[11]
-
Instrumentation: A high-resolution NMR spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.
-
Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C{¹H}, COSY, and HSQC spectra.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Based on the structure's symmetry, we expect to see 12 distinct signals instead of the full 16 carbons.
Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~156.0 | C-O (phenoxy) | Quaternary aromatic carbon attached to the electron-withdrawing oxygen atom, highly deshielded.[9] |
| ~145.0 | C-N (aniline) | Quaternary aromatic carbon attached to nitrogen. |
| ~130.0 | C-CH₃ (phenoxy) | Quaternary aromatic carbon carrying the methyl group on the phenoxy ring. |
| ~129.8 | CH (aniline, ortho to -NH) | Aromatic methine carbons on the aniline ring. |
| ~129.5 | CH (phenoxy, ortho to -OCH₂) | Aromatic methine carbons on the phenoxy ring. |
| ~127.0 | C-CH₃ (aniline) | Quaternary aromatic carbon carrying the methyl group on the aniline ring. |
| ~114.5 | CH (phenoxy, ortho to -CH₃) | Aromatic methine carbons on the phenoxy ring. |
| ~113.0 | CH (aniline, ortho to -CH₃) | Aromatic methine carbons on the aniline ring. |
| ~66.0 | O-CH₂ | Aliphatic carbon attached to oxygen, deshielded. |
| ~43.0 | N-CH₂ | Aliphatic carbon attached to nitrogen. |
| ~20.5 | Ar-CH₃ (aniline) | Methyl carbon on the aniline ring.[12][13] |
| ~20.4 | Ar-CH₃ (phenoxy) | Methyl carbon on the phenoxy ring.[14][15] |
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments and their neighboring protons through integration and spin-spin splitting.
Table 4: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Assignments
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Coupling |
| ~7.05 | d | 2H | Ar-H (phenoxy, ortho to -O) | Aromatic protons deshielded by the ether oxygen. Doublet due to coupling with meta protons. |
| ~6.95 | d | 2H | Ar-H (aniline, ortho to -NH) | Aromatic protons on the aniline ring. Doublet due to coupling with meta protons. |
| ~6.80 | d | 2H | Ar-H (phenoxy, ortho to -CH₃) | Aromatic protons shielded by the methyl group. Doublet due to coupling with meta protons. |
| ~6.60 | d | 2H | Ar-H (aniline, ortho to -CH₃) | Aromatic protons shielded by the amino group. Doublet due to coupling with meta protons. |
| ~4.10 | t | 2H | O-CH₂ | Triplet due to coupling with the adjacent N-CH₂ protons. Deshielded by oxygen. |
| ~3.80 | br s | 1H | N-H | Broad singlet, characteristic of an amine proton. Exchangeable with D₂O. |
| ~3.50 | t | 2H | N-CH₂ | Triplet due to coupling with the adjacent O-CH₂ protons. |
| ~2.30 | s | 3H | Ar-CH₃ (aniline) | Singlet, characteristic of a methyl group with no adjacent protons. |
| ~2.25 | s | 3H | Ar-CH₃ (phenoxy) | Singlet, characteristic of a methyl group with no adjacent protons. |
Connectivity Confirmation: 2D NMR Spectroscopy
While 1D NMR provides a strong foundation, 2D NMR experiments are essential to unambiguously connect the proposed structural fragments.
¹H-¹H COSY (Correlation Spectroscopy)
The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.[16][17]
Interpretation:
-
A strong cross-peak is expected between the triplet at ~4.10 ppm (O-CH₂) and the triplet at ~3.50 ppm (N-CH₂). This definitively confirms the -CH₂-CH₂- linkage of the ethyl bridge.
-
Cross-peaks will be observed between the aromatic doublets, confirming the ortho- and meta- relationships on both the aniline and phenoxy rings. For example, the signal at ~7.05 ppm will show a correlation to the signal at ~6.80 ppm.
Final Structure Confirmation and Conclusion
The systematic analysis of the comprehensive spectroscopic data provides a self-consistent and unambiguous structural proof for 4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline.
-
Mass Spectrometry confirmed the molecular formula (C₁₆H₁₉NO) and provided key fragmentation data supporting the p-toluidine and p-cresol ether components connected by an ethyl bridge.
-
IR Spectroscopy identified the essential functional groups: a secondary amine (single N-H stretch), aromatic rings, an aryl ether linkage, and aliphatic C-H bonds.
-
¹³C and ¹H NMR Spectroscopy provided detailed information on the chemical environments of each carbon and proton, with chemical shifts and coupling patterns fully consistent with the proposed structure, including the 1,4-disubstitution on both aromatic rings.
-
2D NMR (COSY and HSQC) unequivocally established the connectivity between atoms. COSY confirmed the -CH₂-CH₂- ethyl bridge, and HSQC linked every proton to its directly bonded carbon, solidifying the assignments.
Collectively, the data form a cohesive and interlocking argument that validates the proposed structure. This guide demonstrates a robust workflow for structure elucidation, applicable to a wide range of novel organic molecules, where the integration of multiple spectroscopic techniques is essential for a definitive and trustworthy assignment.
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